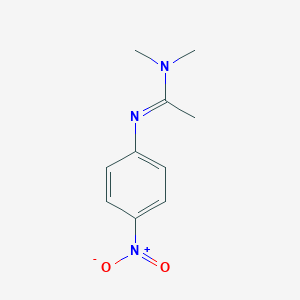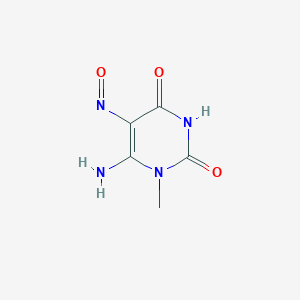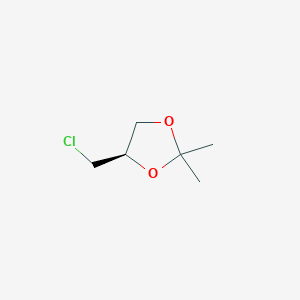
(R)-(+)-4-氯甲基-2,2-二甲基-1,3-二氧杂环戊烷
描述
(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane, also known as (-)-4-chloro-2,2-dimethyl-1,3-dioxolane, is an organochlorine compound that has been widely studied in the scientific community due to its unique chemical properties and potential applications. This compound has been extensively studied in the synthesis of various organic compounds, as well as in the development of novel drugs and therapeutic agents. In addition, it has been used as a starting material in the synthesis of a range of organic compounds, including polymers, organometallic compounds, and pharmaceuticals. Furthermore, (-)-4-chloro-2,2-dimethyl-1,3-dioxolane has been used in the synthesis of several biologically active compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory agents.
科学研究应用
Superconducting Quantum Interference Devices (SQUIDs)
®-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane may be utilized in the fabrication of SQUIDs, which are highly sensitive magnetometers used to measure extremely subtle magnetic fields. This compound could play a role in the development of SQUID sensors and their underlying materials .
Environmental Aquatic Chemistry
In aquatic chemistry, this compound could be involved in the study of water quality parameters and contaminant behavior. Its role may extend to understanding the interactions of various chemical species in aquatic environments .
Chemometrics and Computational Physics
The compound’s potential applications in chemometrics involve data analysis arising from chemistry and physics experiments. It could be used in the simulation of physico-chemico systems, contributing to the development of new analytical methods .
Medicine and Health
In the medical field, ®-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane might be used in the synthesis of pharmaceutical compounds or as a reagent in diagnostic tests. Its applications could span from drug development to personalized medicine .
Materials Science
This compound could be significant in materials science, particularly in the synthesis of new materials with specific properties for use in various technologies, such as nanotechnology, photostimulated water splitting, or radiation damage repair .
Industrial Processes
In industrial processes, ®-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane may be used in laser materials processing, such as micro texturing or additive manufacturing, due to its potential stability and reactivity under high-energy conditions .
Analytical Methods
The compound could be important in the development of new analytical methods, particularly in fluorescence properties and chemical sensing. Its unique structure may allow for the creation of novel sensors or detection systems .
Environmental Science
Lastly, ®-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane could have applications in environmental science, such as in the analysis of environmental change or in the development of models for predicting environmental impacts .
属性
IUPAC Name |
(4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPOTXLWPZOESZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane | |
CAS RN |
57044-24-3 | |
| Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTC27N3WX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane in the synthesis of (S)-3-aminopropane-1,2-diol?
A1: (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane serves as a protected form of the 1,2-diol moiety in (S)-3-aminopropane-1,2-diol. The reaction of (R)-epichlorohydrin with acetone, catalyzed by boron trifluoride etherate, forms this dioxolane derivative. This protection step is crucial as it allows for the subsequent azidation and reduction steps to occur selectively at the chloromethyl group without affecting the sensitive diol functionality [].
Q2: Are there alternative methods to synthesize (S)-3-aminopropane-1,2-diol? Why might this specific route be preferred?
A2: While other synthetic routes to (S)-3-aminopropane-1,2-diol might exist, the described method utilizing (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane offers several advantages. Firstly, it utilizes readily available starting materials like (R)-epichlorohydrin and acetone. Secondly, the use of a cyclic protecting group like the dioxolane provides good regioselectivity and allows for mild deprotection conditions []. These factors can contribute to higher yields and purity of the desired (S)-3-aminopropane-1,2-diol product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

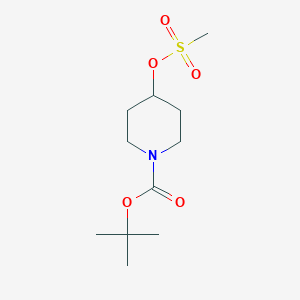
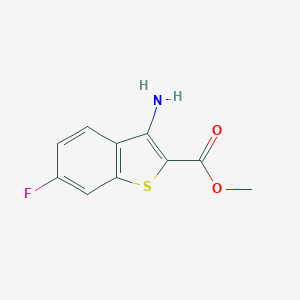
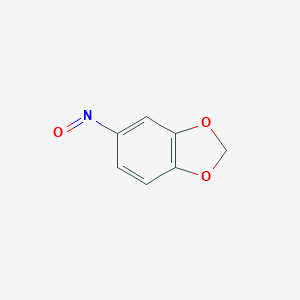
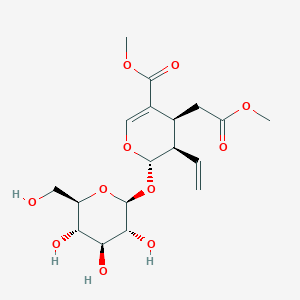
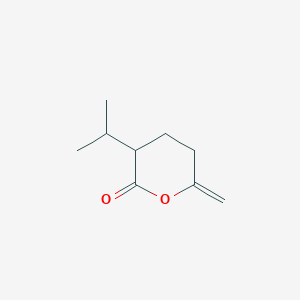


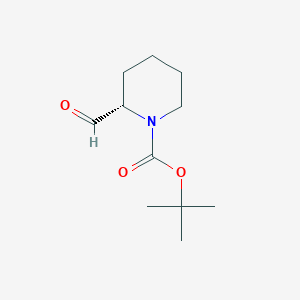

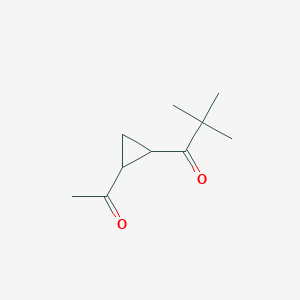
![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
